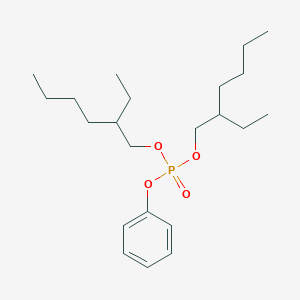

Bis(2-ethylhexyl) phenyl phosphate

Übersicht

Beschreibung

Bis(2-ethylhexyl) phenyl phosphate: is an organic phosphate ester compound with the molecular formula C22H39O4P. It is a colorless to pale yellow liquid at room temperature and is known for its low volatility and high stability. This compound is widely used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method involves the esterification of 2-ethylhexanol with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Chlorination and Hydrolysis: Another method involves chlorinating bis(2-ethylhexyl) phosphonate to produce the phosphate diester chloride, followed by hydrolysis to yield bis(2-ethylhexyl) phenyl phosphate.

Industrial Production Methods: Industrial production often involves large-scale esterification processes using continuous reactors to maintain consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Bis(2-ethylhexyl) phenyl phosphate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Substitution: It can participate in substitution reactions where the phenyl group or the alkyl chains are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Phosphoric acid derivatives.

Substitution Products: Various substituted phosphates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

-

Plasticizer in Flexible Plastics:

- BEHPP is utilized as a plasticizer to enhance the flexibility and durability of polymer materials, particularly in the production of flexible plastics.

-

Flame Retardant:

- It acts as a flame retardant in various polymer formulations, helping to reduce flammability and improve safety in consumer products.

- Lubricant Additive:

Biological and Medical Applications

- Drug Delivery Systems:

- Enzyme Inhibition:

Industrial Applications

- Metal Extraction:

-

Corrosion Inhibitor:

- Its effectiveness as a corrosion inhibitor makes it valuable in protecting metal surfaces in industrial settings from oxidative damage.

Environmental Presence and Impact

Recent studies have highlighted the presence of BEHPP in indoor environments, where it has been detected in dust samples across various functional areas (agricultural, commercial, industrial) with significant concentrations found in urban settings . This raises concerns regarding potential human exposure and necessitates further investigation into its health impacts.

Case Studies

-

Indoor Dust Contamination Study:

A study conducted on indoor dust samples found that BEHPP was present with a high detection frequency (67.4%) across different environments, indicating its widespread use and potential health risks associated with exposure . -

Biodegradability Assessment:

Evaluations suggest that BEHPP is readily biodegradable based on comparisons with related compounds, indicating lower persistence in the environment which is crucial for assessing ecological impacts .

Wirkmechanismus

Mechanism: Bis(2-ethylhexyl) phenyl phosphate exerts its effects primarily through its interaction with biological membranes and enzymes. It can inhibit certain enzymes by binding to their active sites, thereby altering their activity. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Molecular Targets and Pathways:

Enzymes: Inhibits phosphatases and other hydrolases.

Membranes: Alters the structure and function of cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) phosphate: Similar in structure but lacks the phenyl group.

Triphenyl phosphate: Contains three phenyl groups instead of alkyl chains.

Tris(2-ethylhexyl) phosphate: Contains three 2-ethylhexyl groups instead of a phenyl group.

Uniqueness: Bis(2-ethylhexyl) phenyl phosphate is unique due to its combination of alkyl and phenyl groups, which provides a balance of hydrophobicity and aromaticity. This makes it particularly effective as a plasticizer and flame retardant, offering properties that are not easily replicated by other similar compounds.

Biologische Aktivität

Introduction

Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester that has garnered attention due to its widespread use in industrial applications and its potential biological effects. With the molecular formula C22H39O4P, BEHPP is characterized by its low volatility and high stability, making it a common additive in lubricants, plasticizers, and flame retardants. This article delves into the biological activity of BEHPP, examining its mechanisms of action, biochemical interactions, and potential health impacts.

- Molecular Formula : C22H39O4P

- Appearance : Colorless to pale yellow liquid

- Stability : High stability with low volatility

BEHPP functions primarily through solvent extraction processes where it interacts with various metals and biomolecules. Its biochemical pathways suggest potential induction of oxidative stress and disruption of fatty acid metabolism. The compound's efficacy can be influenced by environmental factors such as concentration and presence in different functional areas (agricultural, commercial, industrial) .

Biochemical Pathways

Research indicates that BEHPP interacts with cellular components, potentially affecting lipid metabolism and inducing oxidative stress. This interaction could lead to cellular damage and influence various metabolic pathways .

Toxicological Studies

Recent studies have highlighted the toxicological profile of BEHPP, particularly its reproductive and developmental toxicity. For instance, exposure to organophosphate esters like BEHPP has been associated with increased risks of uterine fibroids among pre-menopausal women. The odds ratios for these associations were significantly higher in women with elevated exposure levels .

Table 1: Summary of Toxicological Findings

| Study | Findings |

|---|---|

| Liu et al. (2020) | Increased risk of uterine fibroids linked to OPE metabolites including BEHPP |

| Patisaul et al. (2021) | Evidence of developmental toxicity in offspring exposed to high concentrations of OPEs |

| ResearchGate (2023) | Identification of BEHPP as a RARα antagonist with significant biological activity |

Case Studies

- Environmental Presence : A study conducted in South China found BEHPP present in surface soils across various functional areas, indicating widespread environmental contamination. The median concentration was reported at 0.455 ng/g dry weight .

- Health Impact Assessment : A comprehensive evaluation indicated that exposure to BEHPP may correlate with adverse reproductive outcomes. The study highlighted the need for further epidemiological investigations to validate these associations .

Environmental Impact

BEHPP has been detected in significant concentrations in various environmental matrices, including indoor dust and surface soils. Its persistence and accumulation in biota raise concerns regarding ecological impacts and human health risks.

Table 2: Environmental Concentrations of BEHPP

| Location | Concentration (ng/g) |

|---|---|

| Indoor Dust | Comparable to traditional OPEs like TPHP |

| Surface Soil (South China) | 0.455 ng/g dry weight |

Biodegradability

Research indicates that BEHPP is readily biodegradable, suggesting that it may not persist long-term in the environment. However, its breakdown products can still pose risks due to their biological activity .

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZYMQCBRZBVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051770 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16368-97-1 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16368-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the discovery of Bis(2-ethylhexyl) phenyl phosphate (BEHPP) in indoor environments?

A1: The discovery of BEHPP in indoor dust is significant because it highlights the presence of a previously unknown OPE in a common indoor environment. [] This is concerning because OPEs are known to have potential health effects, and the widespread presence of BEHPP in indoor dust [] suggests potential for human exposure. Additionally, the study found that BEHPP concentrations were comparable to, or even higher than, some traditional OPEs like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). [] This emphasizes the need for further research on the potential health impacts of BEHPP exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.